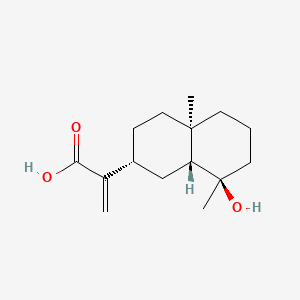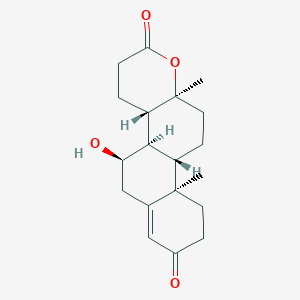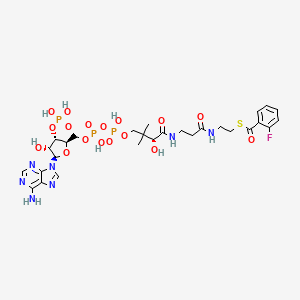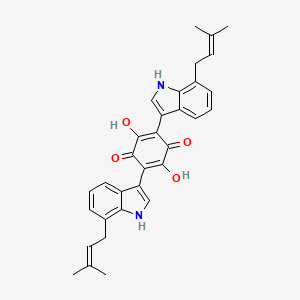
Neocochliodinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neocochliodinol is a natural product found in Chaetomium uniapiculatum and Humicola fuscoatra with data available.
Scientific Research Applications
Angiogenesis in Cancer
Neocochliodinol has been associated with angiogenesis in cancer research. Studies highlight the importance of balancing positive and negative regulators of blood vessel growth in tumor development. The role of endogenous negative regulators, such as thrombospondin, angiostatin, and glioma-derived angiogenesis inhibitory factor, all associated with neovascularized tumors, is crucial in this context (Folkman, 1995).
Oncoproteomics and Biomarker Discovery
This compound has applications in oncoproteomics, which is vital for understanding cancer pathogenesis and developing new tumor biomarkers. This field utilizes proteomic technologies to study proteins and their interactions in cancer cells. This compound may play a role in identifying new therapeutic targets and studying drug effects (Cho, 2007).
Paleoenvironmental Data and Neotoma Paleoecology Database
The Neotoma Paleoecology Database, which supports global change research, includes data types like organic biomarkers, among which this compound could be significant. This database aids in the study of taxon and community diversity during past environmental changes (Williams et al., 2018).
Brain Tumor Formation and Neoantigens
In the context of brain tumors, this compound might be involved in the development of 3D in vitro models like neoCORs (neoplastic cerebral organoids). These models are used to study tumor biology, invasiveness, and drug effects in specific DNA aberrations (Bian et al., 2018).
Neoantigen Vaccine Trials
This compound could be relevant in the development of neoantigen vaccines, especially in trials for diseases like glioblastoma. Such vaccines aim to enhance the immune response against tumors and have shown promising results in altering the tumor microenvironment (Keskin et al., 2018).
Anxiolytic-Like and Antinociceptive Effects
The compound has been studied for its anxiolytic-like and antinociceptive effects in mice, showing potential in counteracting nociception induced by thermal stimuli. This suggests its utility in pain and anxiety-related research (Cassani et al., 2013).
Properties
Molecular Formula |
C32H30N2O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-bis[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-17(2)11-13-19-7-5-9-21-23(15-33-27(19)21)25-29(35)31(37)26(32(38)30(25)36)24-16-34-28-20(14-12-18(3)4)8-6-10-22(24)28/h5-12,15-16,33-35,38H,13-14H2,1-4H3 |
InChI Key |
AMZKVINNBFTKME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C(C=CC=C45)CC=C(C)C)O)C |
synonyms |
asterriquinone CT4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


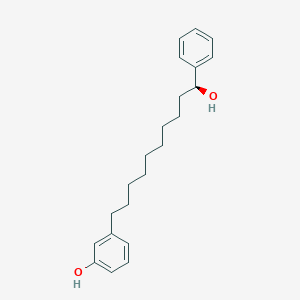
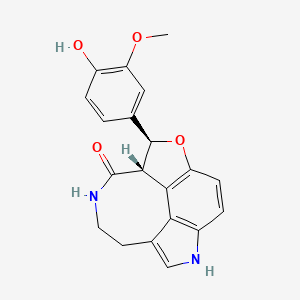
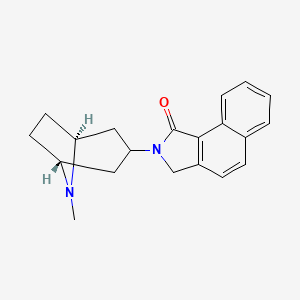

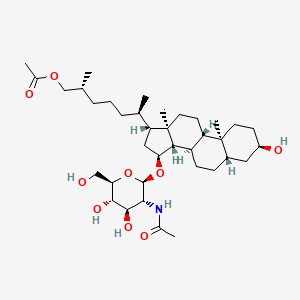
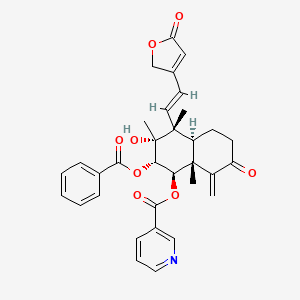

![(3E,5E,7Z)-8-[2-[(Z)-but-1-enyl]-4-methylphenyl]nona-3,5,7-trienoic acid](/img/structure/B1245827.png)


![2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1245831.png)
